molecular formula C25H18Cl4N2O2 B10918743 methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10918743
M. Wt: 520.2 g/mol
InChI Key: GHKJGKBJMLMDRM-UHFFFAOYSA-N
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Description

Methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrazole ring substituted with dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3,5-bis(3,4-dichlorophenyl) groups.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine atoms and the pyrazole ring enhances its binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of multiple dichlorophenyl groups and the pyrazole ring, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C25H18Cl4N2O2

Molecular Weight

520.2 g/mol

IUPAC Name

methyl 3-[[3,5-bis(3,4-dichlorophenyl)-4-methylpyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C25H18Cl4N2O2/c1-14-23(16-6-8-19(26)21(28)11-16)30-31(24(14)17-7-9-20(27)22(29)12-17)13-15-4-3-5-18(10-15)25(32)33-2/h3-12H,13H2,1-2H3

InChI Key

GHKJGKBJMLMDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC(=CC=C3)C(=O)OC)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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